molecular formula C43H49F6N2P B1518477 (2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate

(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate

Cat. No.: B1518477
M. Wt: 738.8 g/mol
InChI Key: SBUAPLVARVESGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,54’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It belongs to the class of cyanine dyes, which are widely used in fluorescence imaging and other optical applications due to their strong absorption and emission characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate typically involves the condensation of appropriate indole derivatives with aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the cyanine dye.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its optical properties.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, affecting its fluorescence characteristics.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole rings are replaced with other groups, potentially modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the dye, while substitution can result in derivatives with altered functional groups.

Scientific Research Applications

4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate has a wide range of scientific research applications, including:

    Fluorescence Imaging: The compound is used as a fluorescent dye in biological imaging due to its strong absorption and emission properties.

    Chemical Sensing: It is employed in chemical sensors to detect various analytes based on changes in its fluorescence.

    Photodynamic Therapy:

    Optical Devices: It is used in the development of optical devices, such as lasers and light-emitting diodes, due to its unique optical properties.

Mechanism of Action

The mechanism of action of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate involves its interaction with light. When exposed to light of a specific wavelength, the compound absorbs the light energy and transitions to an excited state. This excited state can then release energy in the form of fluorescence or transfer energy to other molecules, leading to various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine perchlorate
  • 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine iodide

Uniqueness

4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate is unique due to its specific counterion (hexafluorophosphate), which can influence its solubility, stability, and optical properties. Compared to similar compounds with different counterions, it may exhibit distinct behavior in various applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C43H49F6N2P

Molecular Weight

738.8 g/mol

IUPAC Name

(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate

InChI

InChI=1S/C43H49N2.F6P/c1-7-9-30-44-36-28-26-32-20-16-18-22-34(32)40(36)42(3,4)38(44)24-14-12-11-13-15-25-39-43(5,6)41-35-23-19-17-21-33(35)27-29-37(41)45(39)31-10-8-2;1-7(2,3,4,5)6/h11-29H,7-10,30-31H2,1-6H3;/q+1;-1

InChI Key

SBUAPLVARVESGI-UHFFFAOYSA-N

Isomeric SMILES

CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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